An In-depth Technical Guide on O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate (Akton)
An In-depth Technical Guide on O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate (Akton)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for this specific chemical compound. Much of the information regarding its mechanism of action and analytical methodologies is based on the broader class of organophosphate pesticides.
Introduction
O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, also known by its trade name Akton, is an organophosphate compound.[1][2][3] Organophosphates are a class of chemicals widely used as pesticides due to their insecticidal properties.[4] This technical guide provides a comprehensive overview of the known properties, toxicological data, and analytical considerations for this compound, with a focus on its mechanism of action as a cholinesterase inhibitor.
Chemical and Physical Properties
The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and appropriate handling procedures. The available data for O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate are summarized below.
| Property | Value | Source |
| CAS Number | 1757-18-2 | [1][3][5] |
| Molecular Formula | C12H14Cl3O3PS | [3][5] |
| Molecular Weight | 375.64 g/mol | [3] |
| Melting Point | 27.5-28.5 °C | [5] |
| XLogP3 | 4.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 373.946686 Da | [2] |
| Topological Polar Surface Area | 59.8 Ų | [2] |
Toxicological Profile
The primary mechanism of toxicity for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[6]
Mechanism of Action: Acetylcholinesterase Inhibition
Acetylcholine is a neurotransmitter that plays a vital role in the central and peripheral nervous systems. After transmitting a nerve impulse, it is rapidly hydrolyzed and inactivated by acetylcholinesterase. Organophosphates act as potent, often irreversible, inhibitors of AChE.[6][7] This inhibition leads to an accumulation of acetylcholine at the nerve synapse, causing continuous stimulation of muscles and nerves.[6] This overstimulation can lead to a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.[6]
Figure 1: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate.
Acute Toxicity Data
Limited acute toxicity data is available for O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 42 mg/kg | [1] |
| LD50 | Mouse | Oral | 89 mg/kg | [1] |
These values indicate that the compound is highly toxic via the oral route of exposure.
Experimental Protocols
General Extraction Protocol for Organophosphates from Vegetable Matrices
This protocol is a modified procedure based on established methods for organophosphate pesticide residue analysis.[4]
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Sample Preparation: Homogenize a representative sample of the vegetable matrix.
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Extraction:
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Weigh a subsample of the homogenized material into a centrifuge tube.
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Add acetonitrile as the extraction solvent.
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Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
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Vortex or shake vigorously for a set period (e.g., 1 minute).
-
Centrifuge to separate the organic and aqueous layers.
-
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE):
-
Take an aliquot of the acetonitrile supernatant.
-
Add a mixture of d-SPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
-
Vortex briefly and then centrifuge.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm filter.
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The extract is now ready for instrumental analysis.
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Instrumental Analysis
Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred methods for the analysis of organophosphate pesticides.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. A common setup would involve a capillary GC column with a temperature gradient program and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Ideal for less volatile or thermally labile compounds. A reverse-phase C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of formic acid or ammonium formate to improve ionization. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
Figure 2: General experimental workflow for the analysis of organophosphate pesticides in a vegetable matrix.
Logical Relationships and Characterization
The identification and characterization of a compound like O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate follows a logical progression of analytical techniques.
Figure 3: Logical workflow for the identification and quantification of the target compound.
Conclusion
O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate is a highly toxic organophosphate compound. While specific data on its properties and biological effects are limited, its primary mode of action is presumed to be the inhibition of acetylcholinesterase, consistent with other members of its chemical class. The analytical methods for its detection and quantification would follow standard protocols for organophosphate pesticide residue analysis, employing chromatographic separation coupled with mass spectrometric detection. Further research is needed to fully characterize the toxicological and metabolic profile of this specific compound.
References
- 1. CAS 1757-18-2 MFCD00128036-AKTON (TM) -LabNovo [labnovo.com]
- 2. Akton | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1757-18-2 CAS Manufactory [m.chemicalbook.com]
- 4. Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Sarin - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
